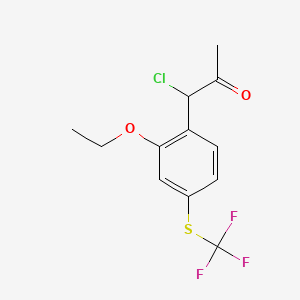![molecular formula C14H27BClNO2 B14051503 1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride](/img/structure/B14051503.png)
1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[61102,6]decan-4-yl]butan-1-amine;hydrochloride is a complex organic compound featuring a boron atom within a tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride typically involves the following steps:
Formation of the Tricyclic Structure: The initial step involves the formation of the tricyclic structure containing the boron atom. This is achieved through a series of cyclization reactions.
Introduction of the Butan-1-amine Group: The butan-1-amine group is introduced via a substitution reaction, where an appropriate amine precursor reacts with the tricyclic intermediate.
Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the boron-containing ring to simpler boron compounds.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include boronic acids, boron esters, and various substituted amines.
Wissenschaftliche Forschungsanwendungen
1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases related to boron metabolism.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The boron atom within the tricyclic structure plays a crucial role in these interactions, often forming reversible covalent bonds with active site residues. This can modulate the activity of the target enzyme or receptor, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxy-3-[(1S,2R,6S,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]dec-4-yl]benzoic acid
- 1,1,1-Trimethyl-N-{3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]dec-4-yl]butyl}-N-(trimethylsilyl)silanamine
Uniqueness
1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride is unique due to its specific tricyclic structure containing a boron atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C14H27BClNO2 |
|---|---|
Molekulargewicht |
287.63 g/mol |
IUPAC-Name |
1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride |
InChI |
InChI=1S/C14H26BNO2.ClH/c1-5-6-12(16)15-17-11-8-9-7-10(13(9,2)3)14(11,4)18-15;/h9-12H,5-8,16H2,1-4H3;1H/t9?,10?,11?,12?,14-;/m0./s1 |
InChI-Schlüssel |
ZYSDGUVNRZTCNG-QGRIBYALSA-N |
Isomerische SMILES |
B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)C(CCC)N.Cl |
Kanonische SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCC)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


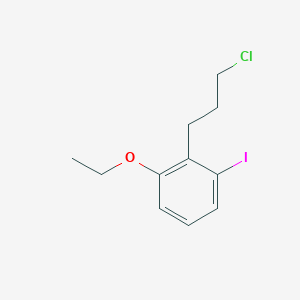
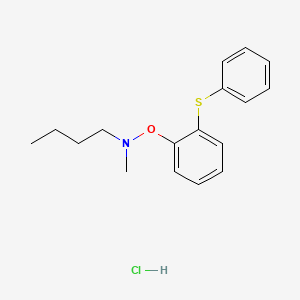

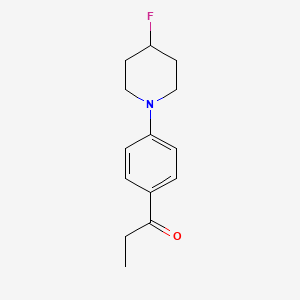
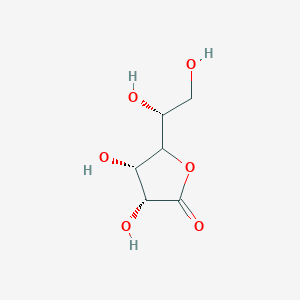
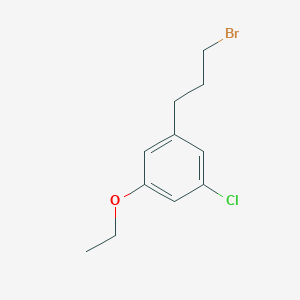
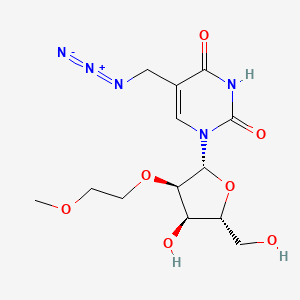
![2-[[(5-Chloro-2-hydroxyphenyl)-phenylmethylidene]amino]-3-methylbutanoic acid](/img/structure/B14051482.png)
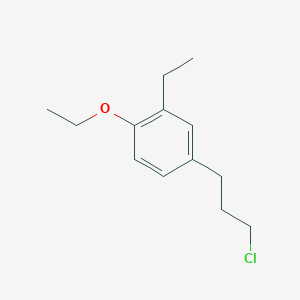
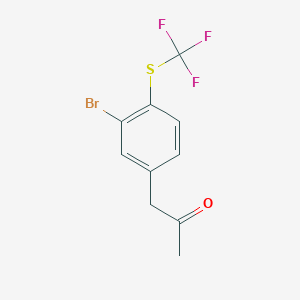
![(4-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl)methanol](/img/structure/B14051501.png)


